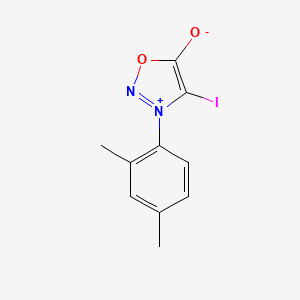
2-(1,5-Naphthyridin-4-YL)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,5-Naphthyridin-4-YL)acetic acid is a heterocyclic compound that belongs to the class of naphthyridines. Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a naphthyridine ring fused with an acetic acid moiety, making it a valuable scaffold for various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,5-Naphthyridin-4-YL)acetic acid typically involves the condensation of appropriate precursors followed by cyclization and functional group modifications. One common method involves the reaction of 4-chloro-1,5-naphthyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The resulting ester is then hydrolyzed to yield the desired acetic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, are employed to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(1,5-Naphthyridin-4-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to modify the naphthyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions include various substituted naphthyridine derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
2-(1,5-Naphthyridin-4-YL)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and as a ligand in coordination chemistry
Mecanismo De Acción
The mechanism of action of 2-(1,5-Naphthyridin-4-YL)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The naphthyridine ring allows for strong interactions with nucleic acids and proteins, making it a versatile scaffold for drug design .
Comparación Con Compuestos Similares
Similar Compounds
1,5-Naphthyridine: The parent compound, which lacks the acetic acid moiety.
2-(1,8-Naphthyridin-4-YL)acetic acid: A structural isomer with different nitrogen atom positions in the ring.
Quinolines: Compounds with a similar fused ring structure but with different nitrogen atom arrangements
Uniqueness
2-(1,5-Naphthyridin-4-YL)acetic acid is unique due to its specific substitution pattern and the presence of the acetic acid group, which enhances its solubility and reactivity. This makes it a valuable intermediate for the synthesis of more complex molecules and a promising candidate for various biological applications .
Propiedades
Fórmula molecular |
C10H8N2O2 |
|---|---|
Peso molecular |
188.18 g/mol |
Nombre IUPAC |
2-(1,5-naphthyridin-4-yl)acetic acid |
InChI |
InChI=1S/C10H8N2O2/c13-9(14)6-7-3-5-11-8-2-1-4-12-10(7)8/h1-5H,6H2,(H,13,14) |
Clave InChI |
WIXONPQKBUFRCX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC=CC(=C2N=C1)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(3,5-Dimethylcyclohexyl)amino]propan-1-ol](/img/structure/B13083671.png)
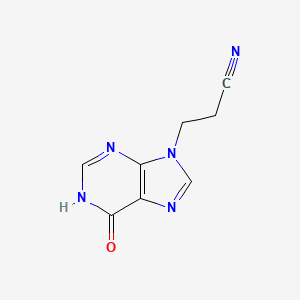



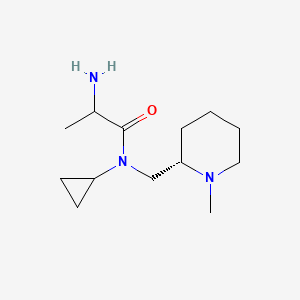
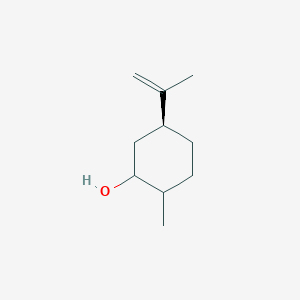
![1-Chloro-4-methoxy-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one](/img/structure/B13083691.png)
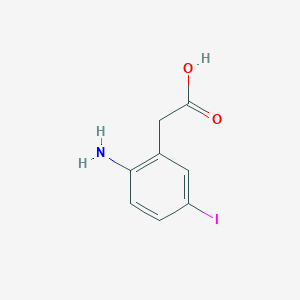


![(6-Methylthieno[3,4-d][1,3]dioxol-4-yl)(phenyl)methanol](/img/structure/B13083721.png)
